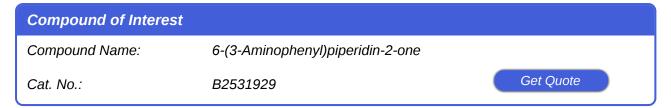


Application Notes and Protocols: Synthesis of 6-(3-aminophenyl)piperidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of **6-(3-aminophenyl)piperidin-2-one**, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the nitro-intermediate, 6-(3-nitrophenyl)piperidin-2-one, followed by its reduction to the target amino compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis.



| Step | Reacti on | Reacta nts | Produ ct | Molec ular Weight (g/mol) | Theore tical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
|------|---|---|--|---|---------------------------------|------------------------|--------------|---------------|
| 1 | Michael Addition /Cycliza tion | 3- Nitrobe nzaldeh yde, Malonic acid, Ammon ium acetate | 6-(3- nitrophe nyl)pipe ridin-2- one | 220.22 | 2.20 | 1.54 | 70 | >95 |
| 2 | Catalyti c Hydrog enation | 6-(3- nitrophe nyl)pipe ridin-2- one, H ₂ | 6-(3- aminop henyl)pi peridin- 2-one | 190.23 | 1.90 | 1.62 | 85 | >98 |

Experimental Protocols

Step 1: Synthesis of 6-(3-nitrophenyl)piperidin-2-one

This procedure outlines the synthesis of the nitro-intermediate via a Knoevenagel condensation followed by a Michael addition and cyclization.

Materials:

- 3-Nitrobenzaldehyde (1.51 g, 10 mmol)
- Malonic acid (1.04 g, 10 mmol)
- Ammonium acetate (1.54 g, 20 mmol)
- Ethanol (50 mL)



- Pyridine (0.5 mL)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- · Anhydrous magnesium sulfate
- Round-bottom flask (100 mL)
- Reflux condenser
- · Magnetic stirrer with heating
- Separatory funnel
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- To a 100 mL round-bottom flask, add 3-nitrobenzaldehyde (1.51 g, 10 mmol), malonic acid (1.04 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in 50 mL of ethanol.
- Add 0.5 mL of pyridine to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
- The residue is dissolved in ethyl acetate (50 mL) and washed sequentially with 1 M hydrochloric acid (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.



• The crude product is purified by recrystallization from ethanol to afford 6-(3-nitrophenyl)piperidin-2-one as a pale yellow solid.

Step 2: Synthesis of 6-(3-aminophenyl)piperidin-2-one

This protocol details the reduction of the nitro group of 6-(3-nitrophenyl)piperidin-2-one to the corresponding amine using catalytic hydrogenation.

Materials:

- 6-(3-nitrophenyl)piperidin-2-one (1.10 g, 5 mmol)
- 10% Palladium on carbon (Pd/C) (0.11 g, 10 mol%)
- Methanol (50 mL)
- Hydrogen gas (H₂) balloon or hydrogenation apparatus
- Celite®
- Round-bottom flask or hydrogenation vessel (100 mL)
- Magnetic stirrer
- Filtration apparatus (Büchner funnel)
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask or a suitable hydrogenation vessel, dissolve 6-(3-nitrophenyl)piperidin-2-one (1.10 g, 5 mmol) in 50 mL of methanol.
- Carefully add 10% Pd/C (0.11 g) to the solution.
- The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).



- The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.
- Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite® to remove the catalyst.
- The filtrate is concentrated under reduced pressure to give the crude product.
- The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield 6-(3-aminophenyl)piperidin-2-one as an off-white solid.

Visualizations



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Caption: Synthetic workflow for **6-(3-aminophenyl)piperidin-2-one**.

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